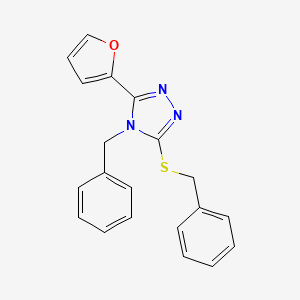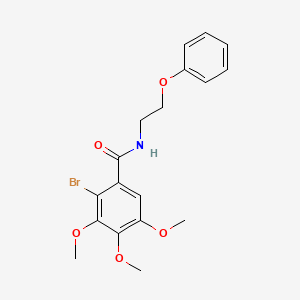
1-(4-biphenylyl)-2-phenyl-1,2-ethanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-biphenylyl)-2-phenyl-1,2-ethanedione, also known as dibenzoylmethane (DBM), is a natural compound found in many plants and fruits. It has gained significant attention in recent years due to its potential therapeutic applications in various diseases such as cancer, inflammation, and osteoporosis.
Mécanisme D'action
The mechanism of action of DBM is not fully understood, but it is believed to work through various pathways. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and the production of reactive oxygen species (ROS), both of which are involved in cancer growth and inflammation. DBM also activates the Wnt/β-catenin pathway, which is important for bone formation and maintenance.
Biochemical and Physiological Effects:
DBM has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce the expression of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. DBM also increases the expression of osteoblast-specific genes, which are important for bone formation.
Avantages Et Limitations Des Expériences En Laboratoire
DBM has several advantages for lab experiments. It is relatively easy to synthesize and is readily available for research purposes. It also has low toxicity and is well-tolerated in animals. However, DBM has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, the optimal dosage and duration of treatment for DBM are not well-established.
Orientations Futures
There are several future directions for DBM research. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of DBM. Another area of interest is the investigation of the optimal dosage and duration of treatment for DBM in various diseases. Additionally, the potential combination of DBM with other drugs or therapies is also an area of interest for future research.
Conclusion:
In conclusion, DBM is a natural compound with potential therapeutic applications in various diseases such as cancer, inflammation, and osteoporosis. Its mechanism of action is not fully understood, but it is believed to work through various pathways. DBM has several advantages for lab experiments, but also has some limitations. There are several future directions for DBM research, including the development of more efficient synthesis methods and the investigation of optimal dosage and duration of treatment.
Méthodes De Synthèse
DBM can be synthesized by the reaction of benzoyl chloride with benzene in the presence of aluminum chloride. The resulting product is then treated with sodium hydroxide to form DBM. This method is relatively simple and efficient, making DBM easily accessible for research purposes.
Applications De Recherche Scientifique
DBM has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. DBM also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, DBM has been found to increase bone density and prevent bone loss in osteoporosis.
Propriétés
IUPAC Name |
1-phenyl-2-(4-phenylphenyl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2/c21-19(17-9-5-2-6-10-17)20(22)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHRSUYCTCLAFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1,1'-Biphenyl]-4-yl-2-phenyl-1,2-ethanedione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-bromo-2-chlorophenoxy)-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B4896050.png)
![2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B4896057.png)
![4-[6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1,4-diazepane-1-carbaldehyde](/img/structure/B4896059.png)
![1-methyl-3-({[3-(3-methyl-1H-pyrazol-1-yl)propyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4896067.png)
![N-[5-(1-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B4896074.png)

![N-(3-bromophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4896083.png)
![4-(4-chlorophenyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4896092.png)
![ethyl [2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]carbamate](/img/structure/B4896099.png)
![ethyl 6-methyl-2-{[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4896123.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-isopropyl-N-(2-methoxyethyl)-2-pyridinamine](/img/structure/B4896124.png)

![ethyl 4-(cyclopropylmethyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4896145.png)